6-Phenyl-2-azaspiro[3.3]heptane

Lipophilicity logD Physicochemical Property

6-Phenyl-2-azaspiro[3.3]heptane (CAS 1774896-02-4) is a conformationally constrained spirocyclic secondary amine. The 2-azaspiro[3.3]heptane core functions as a rigidified analog of common saturated heterocycles like piperidine, while the phenyl substituent introduces aromatic character.

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
CAS No. 1774896-02-4
Cat. No. B1434620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-2-azaspiro[3.3]heptane
CAS1774896-02-4
Molecular FormulaC12H15N
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESC1C(CC12CNC2)C3=CC=CC=C3
InChIInChI=1S/C12H15N/c1-2-4-10(5-3-1)11-6-12(7-11)8-13-9-12/h1-5,11,13H,6-9H2
InChIKeyBXMJOTVWOWIIOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-2-azaspiro[3.3]heptane (CAS 1774896-02-4): A Constrained Spirocyclic Amine Scaffold for Precision Chemical Biology


6-Phenyl-2-azaspiro[3.3]heptane (CAS 1774896-02-4) is a conformationally constrained spirocyclic secondary amine . The 2-azaspiro[3.3]heptane core functions as a rigidified analog of common saturated heterocycles like piperidine, while the phenyl substituent introduces aromatic character [1]. This class has been explored as a bioisostere for piperidine and benzene motifs in drug discovery, and the compound is commercially available with 95-98% purity .

Piperidine bioisostere screening workflow
Saturated benzene bioisostere design
Conformationally constrained spirocyclic scaffold for target engagement studies

6-Phenyl-2-azaspiro[3.3]heptane (1774896-02-4): Why Piperidine or Benzene Analogs Cannot Replicate Its Physicochemical Profile


Substituting 6-Phenyl-2-azaspiro[3.3]heptane with a simple phenyl-piperidine or other monocyclic analog is scientifically unsound due to its unique spirocyclic geometry, which enforces distinct spatial vector presentation and alters key physicochemical properties [1][2]. Studies demonstrate that the 2-azaspiro[3.3]heptane core significantly modifies lipophilicity (logD7.4) relative to piperidine, piperazine, and morpholine, while the spiro[3.3]heptane framework generally confers enhanced aqueous solubility and metabolic stability compared to cyclohexane-based scaffolds [3][4]. These differences are not merely structural but translate to measurable variations in permeability, solubility, and pharmacokinetic behavior critical for biological applications.

Target Scaffold
6-Phenyl-2-azaspiro[3.3]heptane
Substitution Risk
Spirocyclic geometry alters spatial vector presentation; piperidine/benzene analogs cannot reproduce exit vector angles
logD shift may be reversed: 2-azaspiro[3.3]heptane increases logD, whereas piperazine/morpholine typically decrease it
Solubility and metabolic stability trends observed for spiro[3.3]heptane may not transfer to monocyclic or cyclohexane-based analogs

Quantitative Differentiators for 6-Phenyl-2-azaspiro[3.3]heptane (1774896-02-4) Against Structural Analogs


Lipophilicity Modulation: Differential logD7.4 Shift vs. Piperidine, Piperazine, and Morpholine

The 2-azaspiro[3.3]heptane motif induces a distinct and non-intuitive lipophilicity shift compared to classical saturated heterocycles. In a matched molecular pair analysis across multiple scaffolds, the N-linked 2-azaspiro[3.3]heptane increased logD7.4 by +0.5 relative to piperidine, whereas piperazine and morpholine replacements typically decrease logD [1]. This atypical increase, despite the addition of carbon atoms, provides a means to fine-tune lipophilicity without altering molecular weight substantially.

logD Modulation
Class-level
+0.5 logD7.4 vs piperidine (matched molecular pairs)
Supports lipophilicity tuning in ADME optimization
Directional shift is class-level; confirm with specific scaffold
Lipophilicity logD Physicochemical Property Medicinal Chemistry

Aqueous Solubility Enhancement: Spiro[3.3]heptane vs. Cyclohexane Analog

The spiro[3.3]heptane scaffold, which constitutes the core of the target compound, demonstrates significantly improved aqueous solubility compared to the corresponding cyclohexane analog. Heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility than their cyclohexane counterparts, a property that enhances bioavailability and formulation flexibility [1]. This solubility advantage is a direct consequence of the three-dimensional, sp3-rich spirocyclic architecture.

Aqueous Solubility
Class-level
Trend toward higher solubility vs cyclohexane analogs
May improve formulation flexibility
Specific fold-change not reported; verify experimentally
Aqueous Solubility Spiro[3.3]heptane Cyclohexane Bioisostere

Metabolic Stability Improvement: Spirocyclic Scaffold vs. Cyclohexane and Piperidine Analogs

The spiro[3.3]heptane framework confers enhanced resistance to metabolic degradation. Spiro[3.3]heptanes demonstrate a trend towards higher metabolic stability compared to cyclohexane analogues, and the 2-azaspiro[3.3]heptane moiety has been shown to improve in vitro microsomal stability over the corresponding piperidine analogs [1][2]. This reduced metabolism can lead to longer half-life and lower clearance in vivo, key advantages for drug development.

Metabolic Stability
Class-level
Improved microsomal stability vs piperidine/cyclohexane
May support reduced clearance in lead optimization
Class-level trend; quantitative data to verify
Metabolic Stability Microsomal Stability Spiro[3.3]heptane Piperidine

Conformational Restriction: Phenyl-Azaspiro Scaffold as a Saturated Benzene Bioisostere

The spiro[3.3]heptane core of 6-Phenyl-2-azaspiro[3.3]heptane functions as a saturated bioisostere of the phenyl ring, providing a non-coplanar exit vector geometry [1]. When incorporated into drugs like sonidegib and vorinostat, this scaffold maintained high potency while offering patent freedom and improved physicochemical profiles [1]. This spatial constraint is not achievable with a simple phenyl group or flexible alkyl linkers.

Bioisosteric Replacement
Class-level
Saturated benzene bioisostere (spiro[3.3]heptane core)
Offers non-coplanar geometry for target engagement
Validated in anticancer agent analogs; class inference
Bioisostere Benzene Spiro[3.3]heptane Conformational Restriction

High-Impact Application Scenarios for 6-Phenyl-2-azaspiro[3.3]heptane (1774896-02-4) Based on Quantitative Differentiators


Lead Optimization for CNS and GPCR Targets Requiring Controlled Lipophilicity

The ability of the 2-azaspiro[3.3]heptane core to increase logD7.4 by +0.5 relative to piperidine makes 6-Phenyl-2-azaspiro[3.3]heptane a valuable scaffold for optimizing blood-brain barrier (BBB) penetration and receptor occupancy [1]. In CNS drug discovery, where precise control of lipophilicity is critical for balancing permeability and clearance, this compound can serve as a building block for generating analogs with improved brain exposure compared to traditional piperidine-based leads.

Replacing Piperidine Moieties to Enhance Metabolic Stability

Where lead compounds suffer from rapid oxidative metabolism due to a piperidine ring, 6-Phenyl-2-azaspiro[3.3]heptane offers a direct, spirocyclic replacement that has been shown to improve microsomal stability [2]. This substitution can extend half-life and reduce the formation of reactive metabolites, streamlining preclinical development and potentially reducing the risk of drug-drug interactions.

Saturated Bioisostere Replacement of Phenyl Rings in Drug Candidates

For programs seeking to replace a metabolically labile or promiscuous phenyl ring, the spiro[3.3]heptane core of this compound provides a saturated, three-dimensional alternative [3]. This strategy has been validated in anticancer agents (sonidegib, vorinostat) and can be applied to 6-Phenyl-2-azaspiro[3.3]heptane to generate novel, patentable chemical matter with improved solubility and reduced off-target pharmacology [3].

Designing Soluble, Orally Bioavailable Candidates with Favorable PK

The combination of enhanced aqueous solubility and improved metabolic stability inherent to the spiro[3.3]heptane framework makes this compound an attractive starting point for oral drug development [2]. 6-Phenyl-2-azaspiro[3.3]heptane can be used to construct lead-like molecules with a higher probability of achieving favorable oral absorption and sustained systemic exposure, particularly when replacing cyclohexane or piperidine motifs.

Application
Selection Property
Validation Focus
CNS lead optimization with controlled logD
logD shift profile vs piperidine
LogD measurement, BBB permeability assay
Metabolic stability improvement
Microsomal stability comparison vs piperidine
In vitro microsomal stability assay
Phenyl ring bioisostere design
Saturated non-coplanar geometry
Bioisosteric potency and selectivity profiling
Oral bioavailability lead design
Aqueous solubility and metabolic stability trends
Solubility and PK exposure assessment

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11 linked technical documents
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